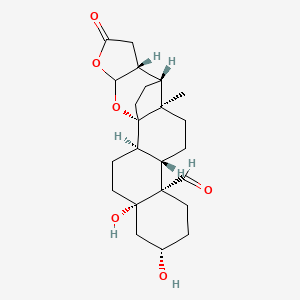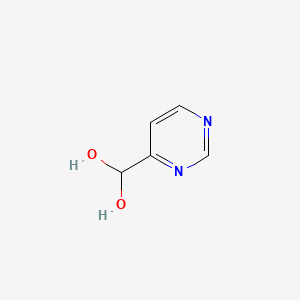![molecular formula C8H8N2O2 B578972 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol CAS No. 19385-59-2](/img/structure/B578972.png)
3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol is a chemical compound with the molecular formula C8H8N2O2 . It has a molecular weight of 164.16 g/mol . The IUPAC name for this compound is 3,6-dimethyl-7H-[1,2]oxazolo[5,4-b]pyridin-4-one .
Molecular Structure Analysis
The InChI code for 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol is 1S/C8H8N2O2/c1-4-3-6(11)7-5(2)10-12-8(7)9-4/h3H,1-2H3,(H,9,11) . The Canonical SMILES for this compound is CC1=CC(=O)C2=C(N1)ON=C2C . These codes provide a textual representation of the molecular structure.Physical And Chemical Properties Analysis
3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol is a powder with a melting point of 255-258°C . It has a topological polar surface area of 55.1 Ų and contains 1 hydrogen bond donor and 4 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Antifungal Activity
3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol: and its derivatives have shown promising antifungal properties. Researchers have synthesized N1-alkyl, N1-acyl, and N1-sulfonyl derivatives of this compound, exploring their efficacy against various fungal pathogens. These derivatives could potentially serve as novel antimycotics for treating cutaneous and invasive fungal infections .
Biological Activity Modulation
Researchers investigate the impact of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol on biological systems. Its effects on enzymes, receptors, or cellular pathways are studied. Understanding its interactions with biomolecules can guide drug design or provide insights into cellular processes.
Safety and Hazards
Wirkmechanismus
Mode of Action
The exact mode of action of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol is currently unknown due to the lack of specific studies on this compound . .
Action Environment
The action, efficacy, and stability of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol can be influenced by various environmental factors . These could include the presence of other molecules, the pH of the environment, temperature, and more.
Eigenschaften
IUPAC Name |
3,6-dimethyl-7H-[1,2]oxazolo[5,4-b]pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-4-3-6(11)7-5(2)10-12-8(7)9-4/h3H,1-2H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRLAZKRKFPZLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)ON=C2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ACETYLCHOLINE IODIDE, [ACETYL-1-14C]](/img/no-structure.png)

![Methylsilanediol bis[phosphoric acid (2-ethylhexyl)] ester](/img/structure/B578896.png)




![[(2R,3R,4R,5R,6R)-5-acetamido-6-acetyloxy-3,4-dimethoxyoxan-2-yl]methyl acetate](/img/structure/B578907.png)
